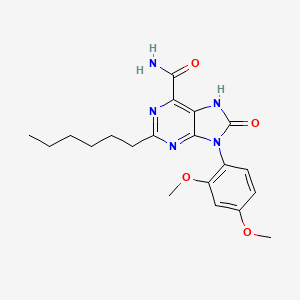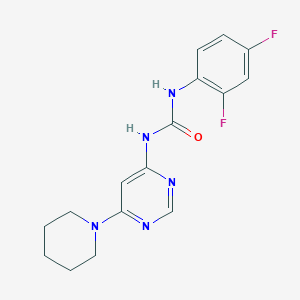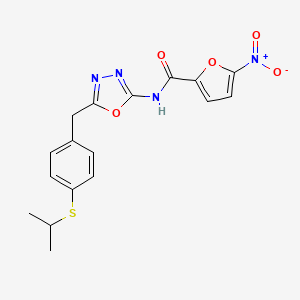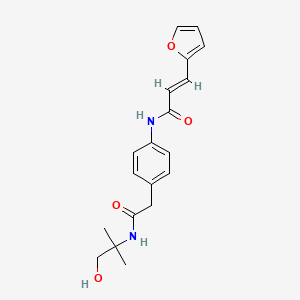![molecular formula C23H23N3O2 B2937939 (4-(1H-pyrrol-1-yl)phenyl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone CAS No. 2185590-44-5](/img/structure/B2937939.png)
(4-(1H-pyrrol-1-yl)phenyl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-(1H-pyrrol-1-yl)phenyl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone is a useful research compound. Its molecular formula is C23H23N3O2 and its molecular weight is 373.456. The purity is usually 95%.
BenchChem offers high-quality (4-(1H-pyrrol-1-yl)phenyl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-(1H-pyrrol-1-yl)phenyl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activities
One of the prominent applications of pyrrol derivatives is their role as antimicrobial agents. For example, a study focused on the synthesis of novel pyrrole derivatives demonstrating significant antibacterial and antifungal activities. These activities are attributed to the presence of the heterocyclic ring in the structure, with the activity increasing upon the introduction of a methoxy group. This finding suggests that new pyrrole chalcone derivatives act as significant antimicrobial agents, providing an interesting template for the synthesis of new antimicrobial agents and may help in designing new therapeutic tools (Hublikar et al., 2019).
Synthesis of Active Metabolites
Another application is the stereoselective synthesis of active metabolites for potent kinase inhibitors. A study described the synthesis and stereochemical determination of an active metabolite of the PI3 kinase inhibitor, PKI-179, showcasing a practical synthetic route and establishing the stereochemistry of the active metabolite. This research highlights the compound's potential in drug development and as a tool for studying kinase inhibitors (Chen et al., 2010).
Spectral Studies and Structure Analysis
The pyrrolidin derivatives also find applications in structural and spectral analysis. For instance, Cobalt(III) complexes with heterocyclic coligands have been synthesized and characterized by various physico-chemical techniques, indicating the tridentate character of the semicarbazone inferred from IR spectra. Such studies are crucial for understanding the coordination chemistry of cobalt and developing materials with specific magnetic and electronic properties (Sreekanth et al., 2004).
Material Science Applications
Research also extends to material science, where pyrrolidine derivatives are used in the synthesis of emitters with large Stokes' shifts. A study on the synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, characterized by remarkable Stokes' shift ranges, highlights their potential for creating luminescent materials. This is particularly relevant for developing low-cost luminescent materials for various applications, from display technologies to sensing (Volpi et al., 2017).
Eigenschaften
IUPAC Name |
(3-pyridin-3-yloxy-8-azabicyclo[3.2.1]octan-8-yl)-(4-pyrrol-1-ylphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N3O2/c27-23(17-5-7-18(8-6-17)25-12-1-2-13-25)26-19-9-10-20(26)15-22(14-19)28-21-4-3-11-24-16-21/h1-8,11-13,16,19-20,22H,9-10,14-15H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZNPSFBADORWRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2C(=O)C3=CC=C(C=C3)N4C=CC=C4)OC5=CN=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(1H-pyrrol-1-yl)phenyl)((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)methanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(2-(4-(furan-3-yl)-1H-pyrazol-1-yl)ethyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2937859.png)
![3-(3-chlorobenzyl)-8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2937860.png)
![5-[(3,4-Dimethylphenoxy)methyl]-2-furoic acid](/img/structure/B2937863.png)
![2-[(2-Furylmethyl)amino]ethanol](/img/structure/B2937864.png)

![1-((1R,5S)-3-oxa-8-azabicyclo[3.2.1]octan-8-yl)-2-(naphthalen-1-yl)ethanone](/img/structure/B2937868.png)
![4-[4-(tert-butyl)benzoyl]-N-(3-pyridinylmethyl)-1H-pyrrole-2-carboxamide](/img/structure/B2937869.png)
![Methyl 4-{2-[2-(anilinocarbothioyl)hydrazino]-2-oxoethoxy}benzenecarboxylate](/img/structure/B2937871.png)



